molecular formula C20H24N2O6 B8515598 2,4-Dinitro-1-[4-(octyloxy)phenoxy]benzene CAS No. 686288-93-7

2,4-Dinitro-1-[4-(octyloxy)phenoxy]benzene

Cat. No. B8515598
M. Wt: 388.4 g/mol
InChI Key: JGMWEQFHZCYGGO-UHFFFAOYSA-N
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Patent
US06797344B2

Procedure details

In a 500 ml 2-necked bottle equipped with a condenser tube, butanone (200 ml), and then 2,4-dinitrofluorobenzene (18.60 g, 0.100 mol), hydroquinone (11.32 g, 0.100 mol), and potassium carbonate (15.26 g, 0.110 mol) were introduced. The mixture were agitated at room temperature for 2 hours. Then, potassium carbonate (15.26 g, 0.110 mol), octane bromide (27.41 g, 0.110 mol), and butanone (20 ml) were added to the bottle. The mixture were stirred at room temperature for 6 hours. Thereafter, distilled water (300 ml) was added to the bottle, and the mixture was extracted by ethyl acetate (300 ml×3). The collected organic layers were dried by anhydrous sodium sulfate, filtered, and concentrated, and recrystallized by ethanol to obtain 1-[4-(2,4-dinitrophenoxy)phenoxy]octane (31.08 g, 0.080 mol). Yield: 80%. Spectrum: IR (KBr) 3096, 2938, 2854, 1604, 1526, 1504, 1476, 1348, 1273, 1240, 1188, 1116, 1069, 1001 cm−1. 1HNMR (DMSO-d6, 300 MHz). δ8.88 (d, J=2.8 Hz, 1H), 8.43 (dd, J=2.8, J=9.3 Hz, 1H), 7.21 (d, J=8.6 Hz, 2H), 7.10˜7.05 (m, 3H), 3.98 (t, J=6.4 Hz, 2H), 1.73 (quintet, J=6.7 Hz, 2H), 1.4˜1.2 (m, 10H), 0.87 (t, J=6.2, 3H) 13C NMR (DMSO-d6, 75 MHz). δ57.0, 156.1, 146.6, 141.0, 139.0, 129.7, 122.1, 122.0, 118.3, 116.3, 68.1, 31.5, 29.0, 28.9, 28.8, 25.7, 22.3, 14.1.
Quantity
15.26 g
Type
reactant
Reaction Step One
Name
octane bromide
Quantity
27.41 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Quantity
11.32 g
Type
reactant
Reaction Step Two
Quantity
15.26 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1F)([O-:3])=[O:2].[C:14]1([CH:21]=[CH:20][C:18]([OH:19])=[CH:17][CH:16]=1)[OH:15].C(=O)([O-])[O-].[K+].[K+].[Br-].[CH3:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36]>CC(=O)CC>[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[O:15][C:14]1[CH:21]=[CH:20][C:18]([O:19][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])=[CH:17][CH:16]=1)([O-:3])=[O:2] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
15.26 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
octane bromide
Quantity
27.41 g
Type
reactant
Smiles
[Br-].CCCCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
18.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])F
Name
Quantity
11.32 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
15.26 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture were agitated at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml 2-necked bottle equipped with a condenser tube
STIRRING
Type
STIRRING
Details
The mixture were stirred at room temperature for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
Thereafter, distilled water (300 ml)
ADDITION
Type
ADDITION
Details
was added to the bottle
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted by ethyl acetate (300 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected organic layers were dried by anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized by ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(OC2=CC=C(OCCCCCCCC)C=C2)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.08 mol
AMOUNT: MASS 31.08 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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